5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is significant due to its role as an intermediate in the synthesis of various substituted pyrrole products .
Mechanism of Action
Target of Action
It is known to be an important organic intermediate used in the synthesis of various substituted pyrrole products .
Biochemical Pathways
It is known to be used in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines .
Pharmacokinetics
It is slightly soluble in water, which may influence its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid . .
Safety and Hazards
Future Directions
Given the diverse nature of activities of pyrrole-containing compounds, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . The compound 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, being an important organic intermediate, holds promise for the synthesis of a variety of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with appropriate reagents under controlled conditions . Another method involves the reaction of aniline and malonic anhydride, followed by oxidation and reduction steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: this compound can be converted to 5-carboxy-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: The product of reduction is 5-hydroxymethyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Substituted pyrrole derivatives are formed depending on the electrophile used.
Scientific Research Applications
5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: A closely related compound with similar chemical properties.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with different substituents.
Uniqueness
5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Its formyl and carboxylic acid groups make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-formyl-1,2-dimethylpyrrole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12)3-6(4-10)9(5)2/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRQNQWIXZXHBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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